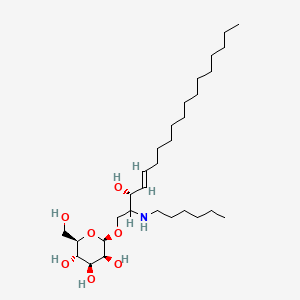

N-Hexylglucosylsphingosine

描述

N-Hexylglucosylsphingosine is a synthetic sphingolipid analog characterized by a sphingosine backbone modified with a hexyl chain and a glucose moiety. It is primarily utilized in biochemical research as an inhibitor of cerebroside metabolism, targeting enzymes involved in glycosphingolipid pathways. Its synthesis involves the use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate, a key intermediate in the production of inhibitors that modulate lipid-processing enzymes . The compound’s structural design emphasizes lipophilicity (via the hexyl chain) and substrate mimicry (via the glucosyl group), enabling competitive enzyme inhibition.

属性

CAS 编号 |

41613-22-3 |

|---|---|

分子式 |

C30H59NO7 |

分子量 |

545.8 g/mol |

IUPAC 名称 |

(2R,3S,4S,5S,6R)-2-[(E,3R)-2-(hexylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C30H59NO7/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-25(33)24(31-21-19-8-6-4-2)23-37-30-29(36)28(35)27(34)26(22-32)38-30/h18,20,24-36H,3-17,19,21-23H2,1-2H3/b20-18+/t24?,25-,26-,27-,28+,29+,30-/m1/s1 |

InChI 键 |

CWJSBRFSPKTGMD-BPLSCXTRSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O |

手性 SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O |

同义词 |

N-hexyl-O-glucosylsphingosine N-hexylglucosylsphingosine |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

The following compounds share structural or functional similarities with N-Hexylglucosylsphingosine, though their applications and biochemical targets may differ.

Structural and Functional Comparison

Table 1: Key Features of this compound and Analogous Compounds

Mechanistic and Functional Differences

- This compound vs. Hydroxyhexadecanoic Acid Derivatives (Compounds a, b): While this compound features a sphingosine backbone critical for mimicking natural glycosphingolipids, Compounds a and b are based on hydroxyhexadecanoic acid with formyl-leucine modifications. This structural divergence suggests distinct targets: this compound likely interferes with glucocerebrosidase in lipid storage disorders, whereas Compounds a/b may modulate lipase activity or lipid hydrolysis due to their fatty acid backbone and leucine-derived ester groups .

- This compound vs. Dihydropyranone (Compound c): Compound c’s dihydropyranone ring and long alkyl chains (hexyl, undecyl) suggest a role in membrane permeability or signaling, contrasting with this compound’s enzyme-targeted design. The absence of a sugar moiety in Compound c further limits its utility in glycosidase inhibition .

- This compound vs. Conduritol B Epoxide: Both compounds inhibit glycosidases, but Conduritol B epoxide acts via covalent binding to α-glucosidases through its reactive epoxide group. In contrast, this compound employs non-covalent substrate competition, leveraging its glucosyl group for specificity .

Research Implications and Limitations

- Synthetic Utility: The use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate in synthesizing this compound highlights its role as a versatile precursor for sphingolipid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。